1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol
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Overview
Description
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-ol backbone. This compound is notable for its use as a protecting group in organic synthesis, particularly for alcohols, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Free alcohols after removal of the silyl group.
Scientific Research Applications
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:
Mechanism of Action
The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used for silylation of alcohols.
Tert-butyl(dimethyl)silyl trifluoromethanesulfonate: More reactive silylating agent.
Tert-butyl(diphenyl)silyl chloride: Similar stability but more resistant to fluoride.
Uniqueness
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is unique due to its balance of stability and ease of removal. It provides a robust protecting group that can be selectively cleaved without affecting other functional groups .
Properties
CAS No. |
650638-85-0 |
---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-11,14H,1-8H3 |
InChI Key |
ULVATRVNLYLRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC(O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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